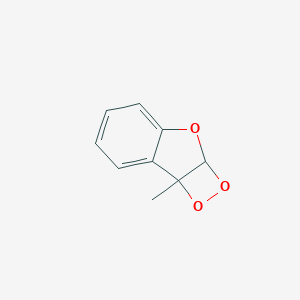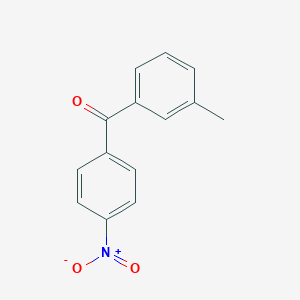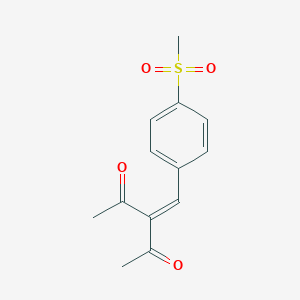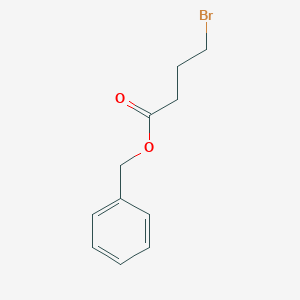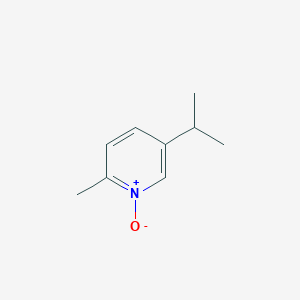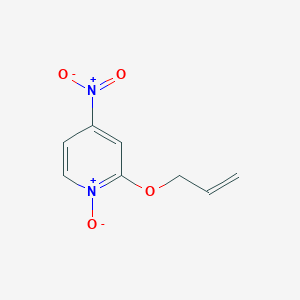
2-(Allyloxy)-4-nitropyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allyloxy)-4-nitropyridine 1-oxide, also known as ANPO, is a chemical compound that has been widely studied for its potential applications in various scientific fields. ANPO is a nitric oxide (NO) donor, which means that it releases NO molecules when exposed to certain conditions. NO is a signaling molecule that plays an important role in many physiological processes, including blood pressure regulation, immune response, and neurotransmission. In
Scientific Research Applications
2-(Allyloxy)-4-nitropyridine 1-oxide has been studied for its potential applications in various scientific fields, including neuroscience, cardiovascular research, and cancer therapy. In neuroscience, 2-(Allyloxy)-4-nitropyridine 1-oxide has been shown to enhance synaptic plasticity and improve memory function in animal models of Alzheimer's disease. In cardiovascular research, 2-(Allyloxy)-4-nitropyridine 1-oxide has been used to study the role of NO in blood pressure regulation and endothelial function. In cancer therapy, 2-(Allyloxy)-4-nitropyridine 1-oxide has been investigated as a potential sensitizer for radiation therapy, as it can enhance the radiation-induced DNA damage in cancer cells.
Mechanism Of Action
2-(Allyloxy)-4-nitropyridine 1-oxide releases NO molecules through a process called photolysis, which involves the absorption of light energy. When 2-(Allyloxy)-4-nitropyridine 1-oxide is exposed to light, it undergoes a photochemical reaction that results in the release of NO. The released NO can then interact with various cellular targets, including guanylate cyclase, which leads to the activation of cyclic guanosine monophosphate (cGMP) signaling pathway.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(Allyloxy)-4-nitropyridine 1-oxide are mediated by its ability to release NO. NO has been shown to regulate many physiological processes, including vasodilation, platelet aggregation, immune response, and neurotransmission. In cardiovascular research, NO is known to play a critical role in blood pressure regulation and endothelial function. In neuroscience, NO is involved in synaptic plasticity and memory function. In cancer therapy, NO has been shown to enhance radiation-induced DNA damage in cancer cells.
Advantages And Limitations For Lab Experiments
2-(Allyloxy)-4-nitropyridine 1-oxide has several advantages as a NO donor for lab experiments. It is stable and can be stored for long periods without degradation. It can be easily synthesized in high yields and purity. 2-(Allyloxy)-4-nitropyridine 1-oxide also has a high quantum yield, which means that it can release a large amount of NO molecules per absorbed photon. However, 2-(Allyloxy)-4-nitropyridine 1-oxide has some limitations as a NO donor. It requires exposure to light to release NO, which can be challenging to control in some experimental setups. 2-(Allyloxy)-4-nitropyridine 1-oxide also has a short half-life, which means that it releases NO for only a limited time after exposure to light.
Future Directions
There are several future directions for the study of 2-(Allyloxy)-4-nitropyridine 1-oxide and its potential applications. One area of interest is the development of 2-(Allyloxy)-4-nitropyridine 1-oxide-based therapies for neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is the use of 2-(Allyloxy)-4-nitropyridine 1-oxide as a sensitizer for radiation therapy in cancer treatment. The development of new NO donors with improved properties, such as longer half-life and controlled release, is also an area of active research. Finally, the study of the molecular mechanisms underlying the effects of NO on cellular targets will continue to be an important area of investigation.
Synthesis Methods
2-(Allyloxy)-4-nitropyridine 1-oxide can be synthesized through a multistep process that involves the reaction of 2-chloro-4-nitropyridine with allyl alcohol in the presence of a base. The resulting intermediate is then oxidized with hydrogen peroxide to form 2-(Allyloxy)-4-nitropyridine 1-oxide. This synthesis method has been optimized to produce 2-(Allyloxy)-4-nitropyridine 1-oxide in high yields and purity.
properties
CAS RN |
129836-41-5 |
|---|---|
Product Name |
2-(Allyloxy)-4-nitropyridine 1-oxide |
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
4-nitro-1-oxido-2-prop-2-enoxypyridin-1-ium |
InChI |
InChI=1S/C8H8N2O4/c1-2-5-14-8-6-7(10(12)13)3-4-9(8)11/h2-4,6H,1,5H2 |
InChI Key |
QXZWYXLBKCJZFA-UHFFFAOYSA-N |
SMILES |
C=CCOC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] |
Canonical SMILES |
C=CCOC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] |
synonyms |
Pyridine, 4-nitro-2-(2-propenyloxy)-, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



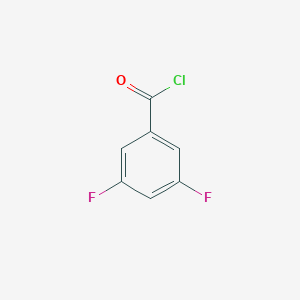

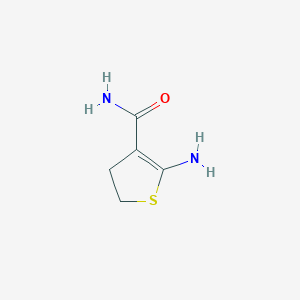
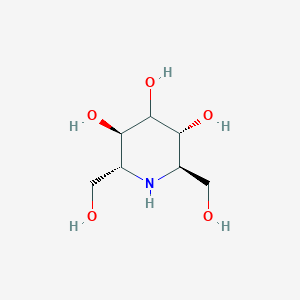
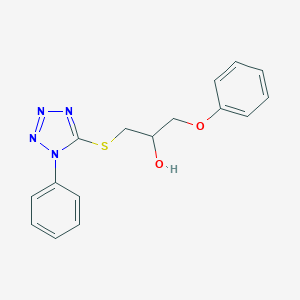
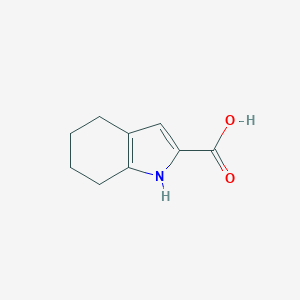
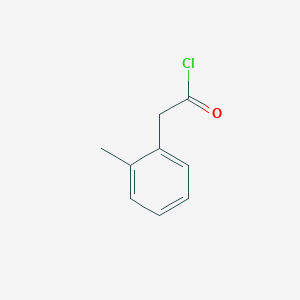
![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)
